Karenitecin

Übersicht

Beschreibung

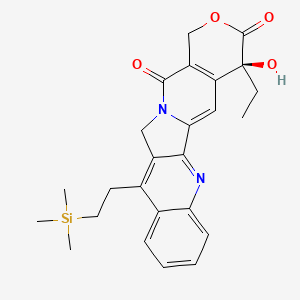

Cositecan, auch bekannt als Karenitecin, ist ein neuartiges Camptothecin-Derivat. Es ist ein kleines Molekül mit der chemischen Formel

C25H28N2O4Si

. Diese Verbindung wurde aufgrund ihrer überlegenen oralen Bioverfügbarkeit und erhöhten Lactonstabilität entwickelt, wodurch sie ein potenter Inhibitor der Topoisomerase I ist, einem Enzym, das für die DNA-Replikation entscheidend ist .Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Cositecan wird über einen semi-synthetischen Weg synthetisiert, der von Camptothecin ausgeht, einem Naturstoff, der aus dem Baum Camptotheca acuminata gewonnen wird. Die Synthese umfasst mehrere Schritte, darunter die Einführung einer siliziumhaltigen Gruppe, um die Lipophilie und Stabilität zu verbessern. Zu den wichtigsten Schritten gehören:

Schutz der Hydroxylgruppen: an Camptothecin.

Einführung der Trimethylsilylgruppe: durch eine Silylierungsreaktion.

Entschützung: um das Endprodukt, Cositecan, zu erhalten.

Industrielle Produktionsverfahren

Die industrielle Produktion von Cositecan folgt ähnlichen Synthesewegen, jedoch im größeren Maßstab. Der Prozess ist auf Ausbeute und Reinheit optimiert und beinhaltet eine strenge Kontrolle der Reaktionsbedingungen wie Temperatur, pH-Wert und Lösungsmittelwahl. Das Endprodukt wird mithilfe von Techniken wie Kristallisation und Chromatographie gereinigt, um eine hohe Reinheit zu gewährleisten, die für pharmazeutische Anwendungen geeignet ist .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Cositecan unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können seine funktionellen Gruppen verändern und möglicherweise seine biologische Aktivität beeinflussen.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Wie Wasserstoffperoxid oder Kaliumpermanganat.

Reduktionsmittel: Wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitutionsreagenzien: einschließlich Halogenierungsmittel und Nukleophile.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind in der Regel Derivate von Cositecan mit modifizierten funktionellen Gruppen, die unterschiedliche pharmakologische Eigenschaften aufweisen können .

Wissenschaftliche Forschungsanwendungen

Cositecan hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung verwendet, um die Auswirkungen siliziumhaltiger Gruppen auf die Stabilität und Reaktivität von Camptothecin-Derivaten zu untersuchen.

Biologie: Wird auf seine Wechselwirkungen mit DNA und Topoisomerase I untersucht, um Einblicke in die Mechanismen der DNA-Replikation und -Reparatur zu erhalten.

Medizin: Wird vor allem auf seine Antikrebsaktivitäten untersucht. .

Wirkmechanismus

Cositecan übt seine Wirkungen aus, indem es die Topoisomerase I hemmt, ein Enzym, das die Torsionsspannung in der DNA während der Replikation und Transkription verringert. Durch die Stabilisierung des Topoisomerase-I-DNA-Komplexes verhindert Cositecan die erneute Verknüpfung des DNA-Strangs, was zu DNA-Schäden und Zelltod führt. Dieser Mechanismus ist besonders effektiv bei schnell teilenden Krebszellen .

Wissenschaftliche Forschungsanwendungen

Cositecan has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study the effects of silicon-containing groups on the stability and reactivity of camptothecin derivatives.

Biology: Investigated for its interactions with DNA and topoisomerase I, providing insights into the mechanisms of DNA replication and repair.

Medicine: Primarily researched for its anti-cancer properties. .

Industry: Its stability and bioavailability make it a candidate for developing new pharmaceutical formulations.

Wirkmechanismus

Cositecan exerts its effects by inhibiting topoisomerase I, an enzyme that alleviates torsional strain in DNA during replication and transcription. By stabilizing the topoisomerase I-DNA complex, Cositecan prevents the re-ligation of the DNA strand, leading to DNA damage and cell death. This mechanism is particularly effective in rapidly dividing cancer cells .

Vergleich Mit ähnlichen Verbindungen

Cositecan wird mit anderen Camptothecin-Derivaten wie folgenden verglichen:

- Topotecan

- Irinotecan

- SN-38

Einzigartigkeit

Diese Modifikation verbessert seine orale Bioverfügbarkeit und reduziert seine Anfälligkeit für Hydrolyse, wodurch es wirksamer ist als andere Camptothecin-Derivate .

Biologische Aktivität

Karenitecin, also known as BNP1350 or 7-[(2-trimethylsilyl)ethyl]-20(S)-camptothecin, is a semisynthetic derivative of camptothecin, notable for its lipophilicity and enhanced stability in physiological conditions. This compound has garnered attention for its potential as an anticancer agent, particularly due to its unique mechanism of action as a topoisomerase I inhibitor. This article delves into the biological activity of this compound, highlighting its efficacy in various cancer models, mechanisms of action, and clinical trial outcomes.

This compound exerts its antitumor effects primarily through inhibition of topoisomerase I, an enzyme critical for DNA replication and transcription. By stabilizing the DNA-topoisomerase I complex, this compound induces DNA damage, leading to apoptosis in cancer cells. The compound also demonstrates radiosensitizing properties, enhancing the effects of radiation therapy in glioma cells.

Key Mechanisms:

- Topoisomerase I Inhibition : Prevents DNA relaxation necessary for replication.

- Induction of Apoptosis : Activates caspases and generates reactive oxygen species (ROS), leading to cell death.

- Cell Cycle Arrest : Causes G2/M phase arrest, increasing cyclin B1 expression and altering cyclin-dependent kinase activity.

In Vitro Studies

This compound has shown significant cytotoxicity against various cancer cell lines. Notably, it has been evaluated in glioma cell lines (T98G and MO59K) where it demonstrated enhanced radiosensitivity when combined with radiation therapy. The treatment resulted in increased ROS production and apoptosis.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| T98G | 0.5 | Topo I inhibition, ROS generation |

| MO59K | 0.7 | G2/M arrest, caspase activation |

In Vivo Efficacy

In animal models and clinical trials, this compound has exhibited promising results against various tumors:

- Malignant Melanoma : A Phase II trial reported a 33% disease stabilization rate among patients treated with this compound.

- Ovarian Cancer : Demonstrated activity in chemotherapy-resistant cases with manageable toxicity profiles.

Case Study: Phase II Trial in Melanoma

- Objective : Evaluate efficacy and tolerability.

- Method : Patients received 1 mg/m² daily for 5 days every three weeks.

- Results :

- Complete response in 1 patient after 11 months.

- Disease stabilization in 33% of participants lasting ≥3 months.

- Mild side effects primarily related to hematological parameters.

Clinical Trials and Safety Profile

This compound has undergone several clinical trials assessing its safety and efficacy across different cancers. The compound's favorable pharmacokinetic profile allows for effective blood-brain barrier penetration, making it a candidate for treating brain tumors.

Summary of Clinical Findings

| Study Type | Cancer Type | Response Rate | Major Toxicity |

|---|---|---|---|

| Phase II | Metastatic Melanoma | 33% Stabilization | Reversible myelosuppression |

| Phase II | Ovarian Cancer | Active in resistant cases | Mild gastrointestinal effects |

Eigenschaften

IUPAC Name |

(19S)-19-ethyl-19-hydroxy-10-(2-trimethylsilylethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O4Si/c1-5-25(30)19-12-21-22-17(13-27(21)23(28)18(19)14-31-24(25)29)15(10-11-32(2,3)4)16-8-6-7-9-20(16)26-22/h6-9,12,30H,5,10-11,13-14H2,1-4H3/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POADTFBBIXOWFJ-VWLOTQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)CC[Si](C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)CC[Si](C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90174340 | |

| Record name | Cositecan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

BNP1350, 7-[(2-trimethylsilyl)ethyl]-20(S)-camptothecin, is a novel semi-synthetic, highly lipophilic, silicon-containing camptothecin and an inhibitor of topoisomerase I. It has been supercomputer engineered for superior oral bioavailability, superior lactone stability, broad anti-tumor activity, increased potency and insensitivity to Pgp/MRP/LRP drug resistance. | |

| Record name | Cositecan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05806 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

203923-89-1 | |

| Record name | Cositecan [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0203923891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cositecan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05806 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cositecan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | COSITECAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24R60NVC41 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.